N-(Fenilseleno)ftalimida

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(Phenylseleno)phthalimide and its derivatives often involves nucleophilic substitution reactions or catalyzed processes. For instance, a l-prolinamide-catalyzed α-selenenylation reaction of aldehydes with N-(phenylseleno)phthalimide efficiently prepares α-phenylselenoaldehydes, demonstrating the compound's utility as a precursor for synthesizing more complex molecules (Wang, Li, & Wang, 2004).

Molecular Structure Analysis

The molecular structure of N-(Phenylseleno)phthalimide derivatives is characterized by their crystalline form and the arrangement of phenyl and phthalimide groups. For example, N-(Phenylthio)phthalimide, though not the seleno variant, provides insights into the structural arrangement with its non-planar configuration and stabilization through π...π and C–H...π interactions, indicating similar stabilization mechanisms might be present in the phenylseleno counterpart (Tanak et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of N-(Phenylseleno)phthalimide is illustrated by its involvement in catalytic reactions and as a reagent for the synthesis of various organoselenium compounds. The silver(I) catalyzed phenylselenylation of terminal alkynes and organoboronic acids using N-(phenylseleno)phthalimide showcases its role in carbon-selenium cross-coupling reactions, producing selenylated compounds efficiently (Mukherjee et al., 2017).

Physical Properties Analysis

The physical properties of compounds related to N-(Phenylseleno)phthalimide, such as solubility and crystalline structure, are crucial for their application in material science and synthesis. For example, aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy) phenyl] phthalimidine exhibit amorphous characteristics and high thermal stability, suggesting similar properties could be expected from N-(Phenylseleno)phthalimide derivatives (Yang & Lin, 1994).

Aplicaciones Científicas De Investigación

Derivatización Selectiva de Proteínas/Péptidos con Tiol

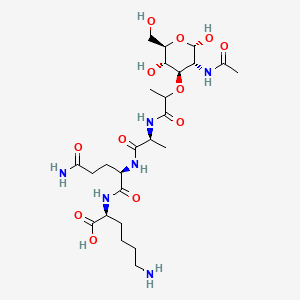

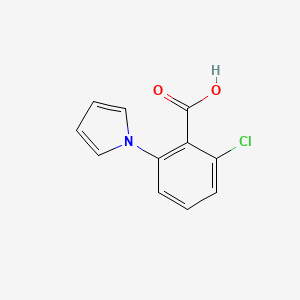

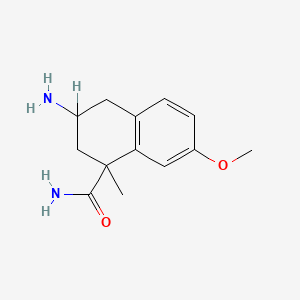

N-(Fenilseleno)ftalimida: se ha utilizado para la modificación selectiva de proteínas y péptidos con tiol. Este proceso es crucial para el análisis espectrométrico de masas, ya que permite la identificación y caracterización de proteínas con alta especificidad. Las etiquetas de selenio introducidas durante esta modificación se pueden preservar o eliminar con disociación inducida por colisión, lo que la convierte en una herramienta versátil para el análisis de la estructura de las proteínas {svg_1}.

Proteómica Basada en Espectrometría de Masas

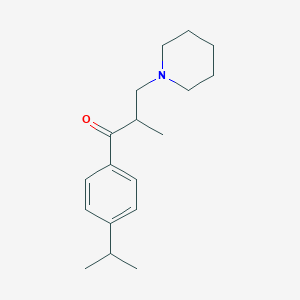

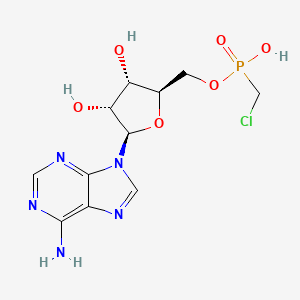

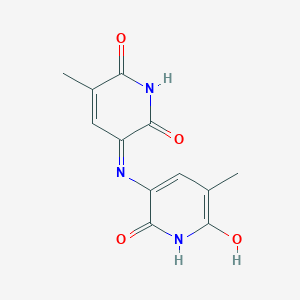

En proteómica, This compound se emplea para marcar péptidos con tiol en digeridos de proteínas. Este marcado se realiza después de la reducción con tri-n-butilfosfina, lo que permite el etiquetado rápido y eficaz de los péptidos para su posterior análisis espectrométrico de masas. Este método proporciona un enfoque novedoso para proteger los tioles en la estrategia ascendente de determinación de la estructura de las proteínas {svg_2}.

Reacciones de α-Selenenilación en Síntesis Orgánica

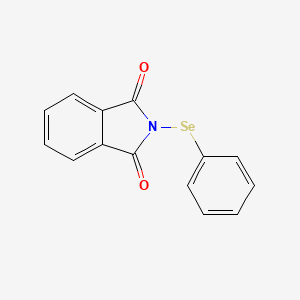

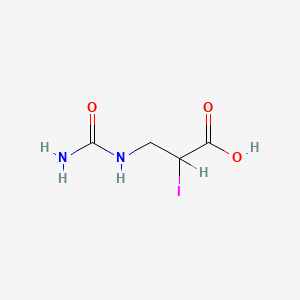

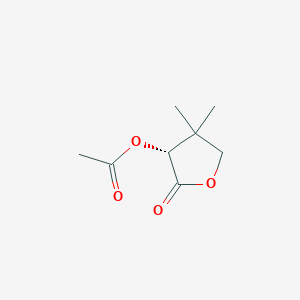

El compuesto se utiliza en síntesis orgánica, particularmente en reacciones de α-selenenilación de aldehídos y cetonas. Esta reacción está promovida por L-prolinamida o trifluorometanosulfonamida de pirrolidina, lo que permite la introducción de un grupo fenilseleno en diversas moléculas orgánicas. Este es un paso clave en la síntesis de compuestos orgánicos complejos con grupos funcionales específicos {svg_3}.

Modificación de Residuos de Cisteína

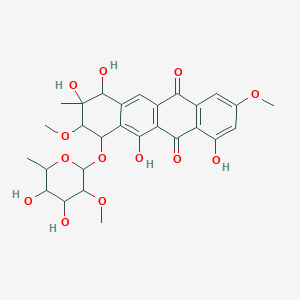

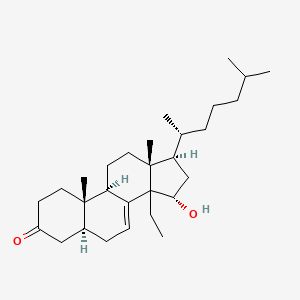

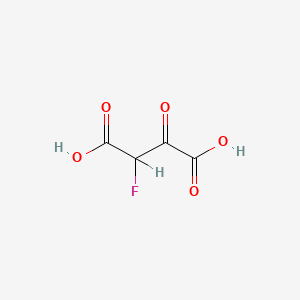

El grupo tiol único de la cisteína es reactivo con This compound, lo que se puede explotar para modificar los residuos de cisteína dentro de los péptidos y las proteínas. Esta modificación puede influir en el entorno químico y la accesibilidad del grupo tiol, lo que es significativo para estudiar la conformación y la función de las proteínas {svg_4}.

Bioconjugación de Compuestos que Contienen Cisteína

This compound: se puede utilizar para la bioconjugación de compuestos que contienen cisteína. Esta aplicación es particularmente importante en el desarrollo de sistemas de administración de fármacos donde se requiere la focalización selectiva de grupos tiol para la conjugación de agentes terapéuticos a moléculas portadoras {svg_5}.

Estudio de la Conformación de las Proteínas

La reactividad de This compound con tioles proteicos refleja la conformación de la proteína. Por ejemplo, en el caso de la creatina fosfoquinasa, la proteína nativa reacciona predominantemente con un tiol, mientras que la proteína desnaturalizada puede tener los cuatro tioles derivados. Esta diferencia proporciona información sobre la estructura de la proteína y la accesibilidad de sus grupos tiol {svg_6}.

Etiquetado de Digeridos Enzimáticos

En digeridos enzimáticos, This compound se utiliza para marcar péptidos con tiol de forma rápida y eficaz. Este etiquetado es esencial para el análisis de mezclas complejas de proteínas, lo que permite la identificación selectiva de péptidos que contienen grupos tiol {svg_7}.

Síntesis de Compuestos Selenoorgánicos

Finalmente, This compound es fundamental en la síntesis de compuestos selenoorgánicos. Se utiliza para introducir el grupo PhSe en glicales protegidos, cetonas, aldehídos, estananos y alquenos exocíclicos. Estos compuestos selenoorgánicos tienen diversas aplicaciones, incluyendo como intermediarios en la síntesis farmacéutica y como catalizadores en reacciones orgánicas {svg_8}.

Mecanismo De Acción

Target of Action

N-(Phenylseleno)phthalimide is a versatile selenamide reagent . Its primary targets are thiol groups in proteins and peptides . Thiol groups, which contain sulfur, are found in cysteine residues and play crucial roles in protein structure and function .

Mode of Action

The compound interacts with its targets through a process known as derivatization . In this process, N-(Phenylseleno)phthalimide selectively reacts with thiol groups, leading to the formation of a derivative that can be analyzed using mass spectrometry . This interaction is facilitated by the presence of adjacent basic amino acid residues, which stabilize the thiolate form, enhancing the nucleophilic attack on N-(Phenylseleno)phthalimide .

Biochemical Pathways

The derivatization of thiol groups by N-(Phenylseleno)phthalimide affects various biochemical pathways. For instance, it is used in α-selenenylation reactions of aldehydes and ketones . This reaction is promoted by L-prolinamide or pyrrolidine trifluoromethanesulfonamide

Result of Action

The primary result of N-(Phenylseleno)phthalimide’s action is the selective derivatization of thiol groups . This allows for the detailed analysis of proteins and peptides containing these groups . For instance, it has been used to derivatize thiol peptides in protein digests . The selenium tags introduced by the compound can survive or be removed with collision-induced dissociation (CID), making them useful for mass spectrometric analysis .

Action Environment

The action of N-(Phenylseleno)phthalimide can be influenced by various environmental factors. For example, the compound’s reactivity towards thiol groups reflects the chemical environment and accessibility of these groups in proteins and peptides . In the case of creatine phosphokinase, the native protein predominantly has one thiol group reacted with N-(Phenylseleno)phthalimide, while all four thiol groups of the denatured protein can be derivatized . This suggests that the protein’s conformation can significantly influence the compound’s action.

Safety and Hazards

Propiedades

IUPAC Name |

2-phenylselanylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2Se/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZFQSLJTWPSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se]N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343542 | |

| Record name | N-(Phenylseleno)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71098-88-9 | |

| Record name | N-(Phenylseleno)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylselanyl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mode of action of N-(Phenylseleno)phthalimide (NPSP)?

A1: N-(Phenylseleno)phthalimide functions as a versatile electrophilic phenylselenium (SePh) donor. [] It selectively reacts with thiols, making it useful for thiol protein/peptide analysis. [, ] The reactivity of NPSP towards thiols can reveal information about the thiol's chemical environment within a peptide and its solvent accessibility within a protein. []

Q2: Can you describe the structural characteristics of NPSP?

A2: Although the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data for NPSP, its structure can be inferred from its name and reactions. It is a phthalimide derivative containing a phenylseleno group attached to the nitrogen atom.

Q3: Which reactions is NPSP commonly used in?

A3: NPSP finds extensive use in various organic reactions, including:

- α-Selenenylation of aldehydes and ketones: NPSP acts as a selenylating agent in these reactions, often catalyzed by L-prolinamide or pyrrolidine trifluoromethanesulfonamide. This leads to the formation of α-phenylselenoaldehydes and α-phenylseleno ketones. [, , , ]

- C-Se cross-coupling reactions: Silver(I)-catalyzed reactions using NPSP facilitate the phenylselenylation of terminal alkynes and organoboronic acids, yielding alkynyl and diaryl selenides. []

- Amidoselenenylation of alkenes: In the presence of a catalyst like TiCl4, NPSP serves as both a nitrogen and selenium source, enabling the formation of vicinal amidoselenides from alkenes. [, ]

- Hydroxyselenylation and silanoxyselenylation of allylic silanols: NPSP mediates both reactions, with regioselectivity dictated by reaction conditions (basic vs. acidic). []

- Cysteine-selective peptide modification: NPSP reacts with free cysteine thiols, attaching a benzeneselenol (SePh) group. This modification aids in cysteine-selective proteomics. []

Q4: What catalysts are often employed in conjunction with NPSP?

A4: Several catalysts are reported to enhance NPSP's reactivity:

- Organocatalysts: L-prolinamide [, ] and pyrrolidine trifluoromethanesulfonamide [] are effective for α-selenenylation of aldehydes and ketones, respectively.

- Lewis Acids: Silver(I) catalysts promote C-Se cross-coupling reactions. []

- Transition Metal Catalysts: TiCl4 catalyzes intermolecular amidoselenenylation of alkenes. [, ]

Q5: How does the structure of NPSP contribute to its reactivity in α-selenenylation reactions?

A5: While specific structure-activity relationship studies on NPSP are not detailed in the abstracts, computational studies using ab initio methods and density functional theory on L-proline and L-prolinamide catalyzed α-selenenylation reactions with NPSP reveal mechanistic insights:

- The rate-limiting step involves the enamine intermediate attacking the selenium atom in NPSP. []

- The prolinamide-catalyzed reaction has a lower transition state energy compared to the proline-catalyzed reaction, explaining its higher experimental efficiency. []

- Hydrogen bonding plays a crucial role in stabilizing transition states during the reaction. []

Q6: Are there specific analytical techniques used to study NPSP and its reactions?

A6:

- Mass Spectrometry (MS): NPSP derivatization, coupled with on-column digestion and electrochemical reduction, enables rapid bottom-up proteomics. [] Tandem MS analysis is utilized to study selenamide-derivatized peptide ions. [] UVPD (ultraviolet photodissociation) at 266 nm selectively cleaves the S-Se bond in NPSP-tagged peptides, facilitating cysteine-selective peptide identification. [, ]

- Gas Chromatography-Mass Spectrometry (GC/MS): Used to analyze NPSP-treated samples, such as basil plants cultivated using different farming practices. []

Q7: Have any alternatives or substitutes for NPSP been explored in the reported research?

A7: While the abstracts do not directly compare NPSP with alternative reagents, the use of N-bromosuccinimide (NBS) in conjunction with quaternary ammonium halides for generating mixed halogens for halolactonization is mentioned. [] This suggests potential alternative pathways for achieving similar transformations.

Q8: What are the limitations of using NPSP?

A8: One identified limitation involves its use with tri-n-butylphosphine for converting alcohols to selenides, where 3-phthalimido derivative formation is observed in allylic 3-sterols. [] This highlights potential side reactions and the need for careful consideration of substrate structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,4S,8S,9S,11S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1200379.png)

![(2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1200382.png)